molecular formula C7H6ClN3O4 B15051354 Methyl 4-amino-6-chloro-5-nitronicotinate

Methyl 4-amino-6-chloro-5-nitronicotinate

Cat. No.: B15051354
M. Wt: 231.59 g/mol
InChI Key: ZNFJXIHKBWULDP-UHFFFAOYSA-N
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Description

Methyl 4-amino-6-chloro-5-nitronicotinate is a chemical compound that belongs to the class of nitro-substituted nicotinates. It is characterized by the presence of an amino group at the 4-position, a chlorine atom at the 6-position, and a nitro group at the 5-position on the nicotinate ring. This compound is used as a building block in the synthesis of various pharmaceutical and agrochemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-6-chloro-5-nitronicotinate can be synthesized through several routes. One common method involves the nitration of methyl 4-amino-6-chloronicotinate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 5-position.

Another synthetic route involves the chlorination of methyl 4-amino-5-nitronicotinate. This reaction uses chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst to introduce the chlorine atom at the 6-position.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and chlorination processes. These processes are carried out in batch or continuous reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-6-chloro-5-nitronicotinate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Amines, thiols, alkoxides in the presence of a base or catalyst.

    Oxidation: Potassium permanganate, hydrogen peroxide.

Major Products

    Reduction: Methyl 4-amino-6-chloro-5-aminonicotinate.

    Substitution: Methyl 4-amino-6-substituted-5-nitronicotinate.

    Oxidation: Methyl 4-nitroso-6-chloro-5-nitronicotinate.

Scientific Research Applications

Methyl 4-amino-6-chloro-5-nitronicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-amino-6-chloro-5-nitronicotinate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino and chlorine groups can also participate in hydrogen bonding and electrostatic interactions with target molecules, influencing their activity.

Comparison with Similar Compounds

Methyl 4-amino-6-chloro-5-nitronicotinate can be compared with other similar compounds such as:

    Methyl 4-amino-5-nitronicotinate: Lacks the chlorine atom at the 6-position, resulting in different reactivity and biological activity.

    Methyl 4-amino-6-chloronicotinate: Lacks the nitro group at the 5-position, affecting its chemical properties and applications.

    Methyl 4-amino-5-chloro-6-nitronicotinate: Has the chlorine and nitro groups at different positions, leading to variations in its chemical behavior and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C7H6ClN3O4

Molecular Weight

231.59 g/mol

IUPAC Name

methyl 4-amino-6-chloro-5-nitropyridine-3-carboxylate

InChI

InChI=1S/C7H6ClN3O4/c1-15-7(12)3-2-10-6(8)5(4(3)9)11(13)14/h2H,1H3,(H2,9,10)

InChI Key

ZNFJXIHKBWULDP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C(=C1N)[N+](=O)[O-])Cl

Origin of Product

United States

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